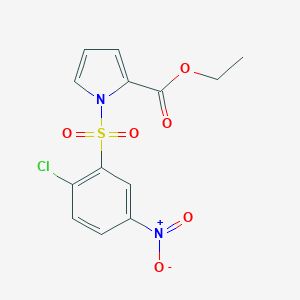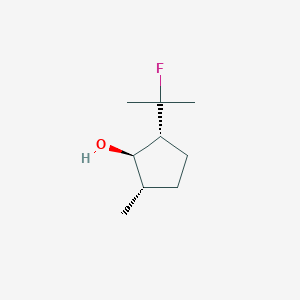
5-Amino-2-fluoroisonicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-5-fluoropyridine, an important intermediate for the synthesis of peptide deformylas inhibitors, involves several key steps including nitrification, amino acetylation, and reduction processes. This method streamlines experimental operations and addresses issues related to yield and purity seen in traditional synthesis methods (Chen Ying-qi, 2008).
Molecular Structure Analysis
The molecular structure of fluorine-containing compounds like 5-fluoroorotic acid has been studied to understand their interaction with metal ions. These studies provide insights into the coordination chemistry, which is crucial for the biological activity and interaction of the fluorinated compounds (Alain G. Schneider et al., 2002).
Chemical Reactions and Properties
Compounds such as 5-fluorouracil, which share a similar fluorinated motif, are used to synthesize peptide derivatives, showing the reactivity and functional group transformations that these types of compounds can undergo. These reactions are pivotal in creating biologically active molecules with potential therapeutic applications (M. Nichifor & E. Schacht, 1994).
Physical Properties Analysis
The synthesis and study of similar fluorinated compounds highlight the unique physical properties conferred by fluorine atoms, such as increased stability and changes in hydrophobicity. These properties are significant for the design of pharmaceuticals and materials (Hyang-Yeol Lee et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-fluorinated compounds, reflected in studies of 5-fluorouracil and its derivatives, showcase their reactivity and interaction with biological molecules. The introduction of the fluorine atom affects the molecule's behavior in biological systems, influencing its potential as a therapeutic agent (S. Shobana et al., 2015).
Aplicaciones Científicas De Investigación
Fluorescent Amino Acids as Versatile Building Blocks for Chemical Biology :
- Fluorescent amino acids, including compounds like 5-Amino-2-fluoroisonicotinic acid, are crucial in constructing fluorescent macromolecules such as peptides and proteins.
- These compounds are used for tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution in situ.
- They offer novel methodologies for synthesizing building blocks with tunable spectral properties, integrating into peptide and protein scaffolds, and investigating biological processes through optical imaging (Cheng et al., 2020).
A Genetically Encoded Fluorescent Amino Acid :
- Genetically encoding fluorescent amino acids like 5-Amino-2-fluoroisonicotinic acid in proteins using amber nonsense codon allows for selective incorporation into proteins at defined sites.
- This enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing our understanding of protein functions and interactions (Summerer et al., 2006).
Fluorescence-Guided Surgery with 5-Aminolevulinic Acid for Malignant Glioma :
- 5-Aminolevulinic acid, a related compound, is used for fluorescence-guided resection of malignant gliomas, aiding in the complete resection of tumors and improving progression-free survival in patients.
- This application demonstrates the potential of similar compounds, including 5-Amino-2-fluoroisonicotinic acid, in enhancing surgical outcomes for cancer patients (Stummer et al., 2006).
Safety And Hazards
The safety information for 5-Amino-2-fluoroisonicotinic acid indicates that it is classified as a combustible solid . The flash point is not applicable . The product should be stored in a dark place under an inert atmosphere at 2-8°C .
Relevant Papers Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Unfortunately, specific papers related to 5-Amino-2-fluoroisonicotinic acid were not found in the search results.
Propiedades
IUPAC Name |
5-amino-2-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUCRYPZALEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376278 | |
| Record name | 5-amino-2-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoroisonicotinic acid | |
CAS RN |
171178-43-1 | |
| Record name | 5-amino-2-fluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-fluoroisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)


![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
